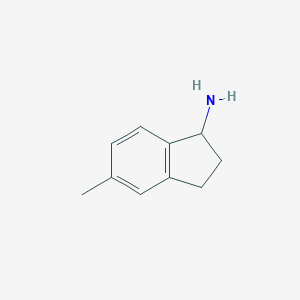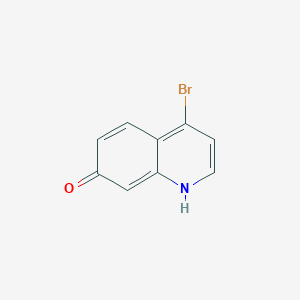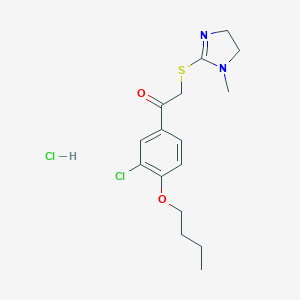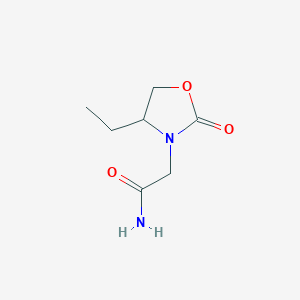
3-Carbamoylmethyl-4-ethyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoylmethyl-4-ethyloxazolidin-2-one, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. This compound has gained significant attention in the scientific community due to its potential application in cancer therapy.
Wirkmechanismus
3-Carbamoylmethyl-4-ethyloxazolidin-2-one inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to the inhibition of cell growth and proliferation. 3-Carbamoylmethyl-4-ethyloxazolidin-2-one has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
3-Carbamoylmethyl-4-ethyloxazolidin-2-one has been shown to have anti-cancer properties in various types of cancer, including breast cancer, prostate cancer, and leukemia. In addition to its anti-cancer properties, 3-Carbamoylmethyl-4-ethyloxazolidin-2-one has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-Carbamoylmethyl-4-ethyloxazolidin-2-one is its specificity towards protein kinase CK2, making it a promising target for cancer therapy. However, one of the limitations of 3-Carbamoylmethyl-4-ethyloxazolidin-2-one is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Carbamoylmethyl-4-ethyloxazolidin-2-one. One potential direction is the investigation of its efficacy in combination with other anti-cancer agents. Another potential direction is the development of more potent and selective inhibitors of protein kinase CK2. Additionally, the investigation of 3-Carbamoylmethyl-4-ethyloxazolidin-2-one in other diseases, such as inflammatory diseases, could also be a potential future direction.
Conclusion:
In conclusion, 3-Carbamoylmethyl-4-ethyloxazolidin-2-one is a promising small molecule inhibitor of protein kinase CK2 that has gained significant attention in the scientific community due to its potential application in cancer therapy. Its mechanism of action, anti-cancer properties, and anti-inflammatory properties make it a potential therapeutic agent for various diseases. However, there are also limitations to its use, such as its low solubility in water. Further research and development of 3-Carbamoylmethyl-4-ethyloxazolidin-2-one could lead to the discovery of more effective and selective inhibitors of protein kinase CK2, ultimately leading to the development of more effective therapies for cancer and other diseases.
Synthesemethoden
3-Carbamoylmethyl-4-ethyloxazolidin-2-one can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of ethyl 2-bromoacetate with sodium hydride to form ethyl 2-acetoxyacetate. This compound is then reacted with urea to form 3-carbamoylmethyl-4-ethyloxazolidin-2-one, which is 3-Carbamoylmethyl-4-ethyloxazolidin-2-one.
Wissenschaftliche Forschungsanwendungen
3-Carbamoylmethyl-4-ethyloxazolidin-2-one has been extensively studied for its potential application in cancer therapy. Protein kinase CK2 has been shown to play a crucial role in the regulation of cell growth and survival, making it a promising target for cancer therapy. 3-Carbamoylmethyl-4-ethyloxazolidin-2-one has been shown to inhibit the activity of CK2, leading to the suppression of cancer cell growth and proliferation.
Eigenschaften
CAS-Nummer |
172514-87-3 |
|---|---|
Produktname |
3-Carbamoylmethyl-4-ethyloxazolidin-2-one |
Molekularformel |
C7H12N2O3 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
2-(4-ethyl-2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C7H12N2O3/c1-2-5-4-12-7(11)9(5)3-6(8)10/h5H,2-4H2,1H3,(H2,8,10) |
InChI-Schlüssel |
AGRAMZUKFLBFQW-UHFFFAOYSA-N |
SMILES |
CCC1COC(=O)N1CC(=O)N |
Kanonische SMILES |
CCC1COC(=O)N1CC(=O)N |
Synonyme |
3-Carbamoylmethyl-4-ethyloxazolidin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid](/img/structure/B70487.png)
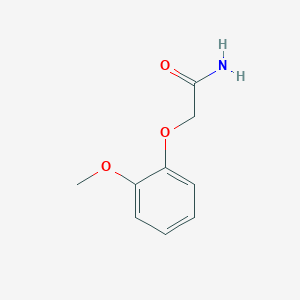
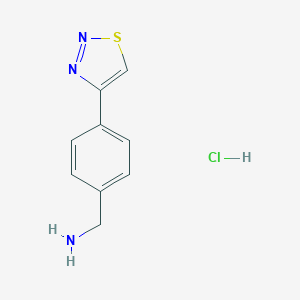
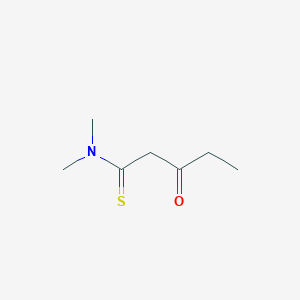
![(1S,2R,3S,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B70496.png)
